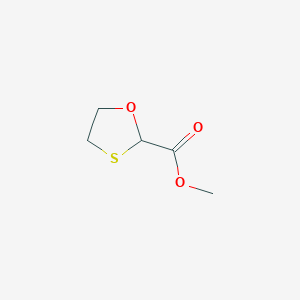
1-(3,5-ビス(トリフルオロメチル)フェニル)エタンアミン
概要
説明
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is notable for its role as a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . Its unique structure imparts significant chemical and biological properties, making it valuable in various scientific and industrial applications.
科学的研究の応用
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine has a wide range of scientific research applications:
Chemistry: It serves as a chiral intermediate in the synthesis of complex organic molecules and selective blockers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and biocatalysis.
Medicine: It is a key intermediate in the development of painkillers and other pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用機序
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine interacts with enzymes such as R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) in biochemical reactions . These interactions are crucial for the efficient synthesis of the compound. The compound is synthesized using self-assembled dual-enzyme clusters (DENCs), which are formed by covalently combining purified SpyCatcher-ATA117 and SpyTag-ADH .
Cellular Effects
The cellular effects of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine are primarily observed in its role as a key intermediate in the synthesis of selective tetrodotoxin-sensitive blockers
Molecular Mechanism
The molecular mechanism of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine involves its interaction with enzymes ATA117 and ADH . ATA117 acts as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone, leading to the highest efficiency in product performance . To further improve the product yield, ADH is introduced into the reaction system to promote an equilibrium shift .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine synthesized using DENCs showed improved storage stability by 36.2% and pH stability by 11.2% compared with those of free double enzymes . Moreover, DENCs retained more than 78% of the initial activity after being reused in the preparation of the compound for five cycles .
Metabolic Pathways
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is involved in the metabolic pathway of the synthesis of selective tetrodotoxin-sensitive blockers
準備方法
Synthetic Routes and Reaction Conditions
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be synthesized through a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase . The process begins with the amination of 3,5-bis(trifluoromethyl)acetophenone using R-ω-transaminase as the biocatalyst, achieving high efficiency and enantiomeric excess greater than 99.9%. To further enhance the product yield, alcohol dehydrogenase is introduced to promote an equilibrium shift .
Industrial Production Methods
Industrial production of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine typically involves the use of recombinant engineered bacteria expressing the necessary enzymes. Various expression systems, including tandem expression recombinant plasmids and co-expressed dual-plasmids, have been developed to optimize the substrate handling capacity and overall efficiency of the production process .
化学反応の分析
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
3,5-Bis(trifluoromethyl)acetophenone: This precursor compound lacks the ethanamine moiety but shares the trifluoromethyl-substituted phenyl ring.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is unique due to its dual trifluoromethyl groups and ethanamine structure, which confer distinct chemical reactivity and biological activity. Its high enantiomeric purity and efficiency in synthesis make it a valuable intermediate in pharmaceutical and industrial applications .
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWEAYXWZFSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381994 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187085-97-8 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What innovative biosynthetic approach has been explored for producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine?
A1: Recent research has focused on using a bienzyme cascade system for the efficient biosynthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. This system employs two enzymes: an R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium and enhance product yield []. This method has proven highly efficient, achieving an enantiomeric excess of over 99.9% for the desired (R)-enantiomer [].
Q2: How does the bienzyme cascade system compare to using a single enzyme for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine production?
A2: Studies have shown that the bienzyme cascade system significantly improves substrate handling capacity compared to using ATA117 alone. Specifically, the BL21(DE3)/pETDuet-ATA117-ADH system, incorporating both ATA117 and ADH, exhibited a 1.5-fold increase in substrate handling capacity under specific reaction conditions []. This highlights the advantage of employing a bienzyme approach for enhanced efficiency in (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
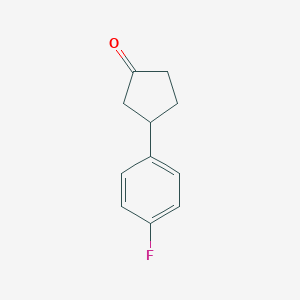

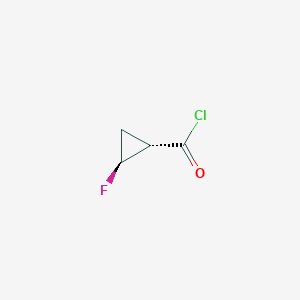
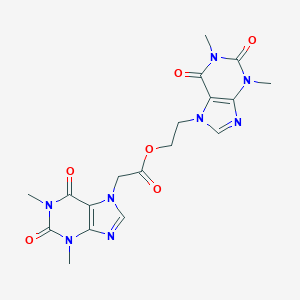
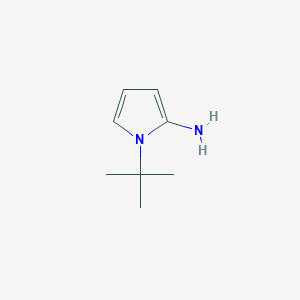

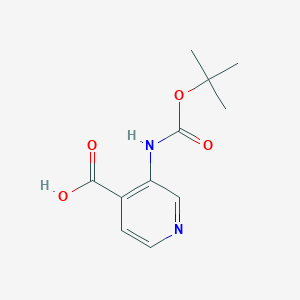
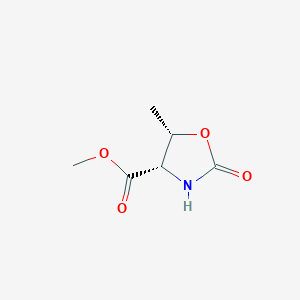
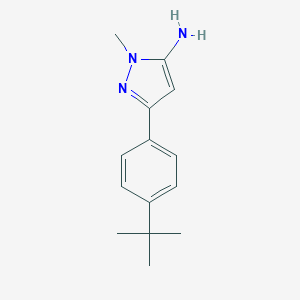
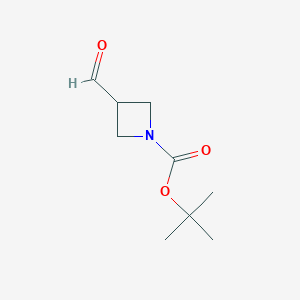
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)


